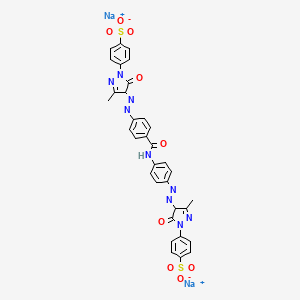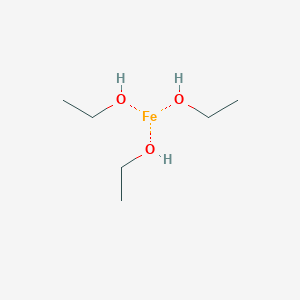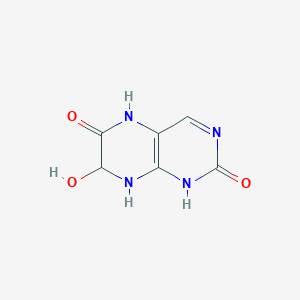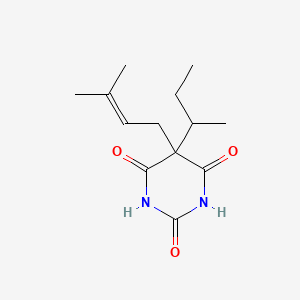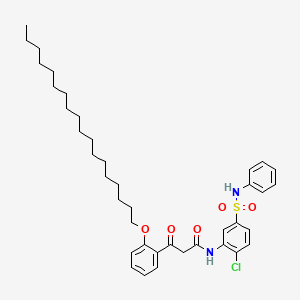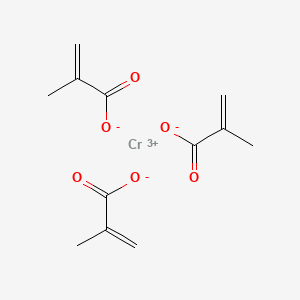
Chromium methacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium methacrylate is a coordination compound formed by the interaction of chromium ions with methacrylate ligands. This compound is known for its unique properties, which make it valuable in various industrial and scientific applications. This compound is often used in polymerization processes and as a catalyst in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromium methacrylate can be synthesized through several methods. One common approach involves the reaction of chromium chloride with methacrylic acid in the presence of a base. The reaction typically occurs in an aqueous medium, and the product is isolated through precipitation or solvent extraction.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where chromium salts are reacted with methacrylic acid under controlled conditions. The reaction parameters, such as temperature, pH, and concentration, are carefully monitored to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: Chromium methacrylate undergoes various chemical reactions, including:
Oxidation: Chromium in the +3 oxidation state can be oxidized to higher oxidation states under specific conditions.
Reduction: this compound can be reduced to lower oxidation states using reducing agents.
Substitution: The methacrylate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of chromium(VI) compounds, while reduction can yield chromium(II) species.
Scientific Research Applications
Chromium methacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in polymerization reactions to produce high-performance polymers.
Biology: this compound is studied for its potential use in biological systems, particularly in enzyme immobilization and as a biosensor component.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as an anticancer agent.
Industry: It is used in the production of coatings, adhesives, and sealants due to its excellent binding properties and stability.
Mechanism of Action
The mechanism by which chromium methacrylate exerts its effects involves the interaction of chromium ions with various molecular targets. In catalytic applications, chromium ions facilitate the polymerization process by coordinating with monomers and promoting their activation. In biological systems, this compound can interact with proteins and enzymes, affecting their activity and stability.
Comparison with Similar Compounds
Chromium methacrylate can be compared with other similar compounds, such as:
Chromium acetate: Used in similar catalytic applications but has different solubility and stability properties.
Chromium chloride: Commonly used in organic synthesis but lacks the specific reactivity of this compound in polymerization reactions.
Chromium nitrate: Used in various industrial processes but has different coordination chemistry compared to this compound.
Uniqueness: this compound is unique due to its ability to act as both a catalyst and a reactant in polymerization processes. Its specific coordination chemistry with methacrylate ligands provides distinct advantages in terms of reactivity and stability.
By understanding the properties, preparation methods, chemical reactions, applications, and mechanisms of action of this compound, researchers and industry professionals can harness its potential for various scientific and industrial applications.
Properties
CAS No. |
25182-44-9 |
|---|---|
Molecular Formula |
C12H15CrO6 |
Molecular Weight |
307.24 g/mol |
IUPAC Name |
chromium(3+);2-methylprop-2-enoate |
InChI |
InChI=1S/3C4H6O2.Cr/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
FYDNFZPPZJDFRY-UHFFFAOYSA-K |
Canonical SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Cr+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


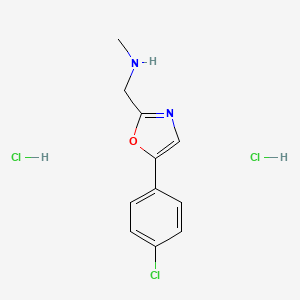
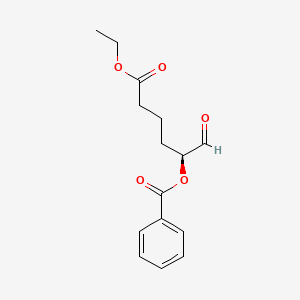
![methyl (2S)-2-(1,1-dioxo-3H-1,2-thiazol-2-yl)-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate](/img/structure/B13804788.png)
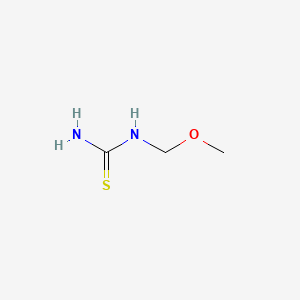
![Azepino[4,5-b]indole-5-carboxylic acid, 9-amino-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13804807.png)
![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)


